5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid
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Overview
Description
5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Indazole derivatives, which include this compound, have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and are often targeted in the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets (such as the aforementioned kinases) and modulate their activity . This modulation can result in changes to cell cycle regulation, potentially leading to the inhibition of disease progression .
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities can vary widely, depending on the specific derivative and its targets .
Pharmacokinetics
The compound’s predicted boiling point is 4844±400 °C, and its predicted density is 2095±006 g/cm3
Result of Action
Given the known activities of indazole derivatives, it is possible that this compound could have a range of effects, including antiviral, anti-inflammatory, and anticancer activities, among others .
Biochemical Analysis
Biochemical Properties
Indole derivatives, a class of compounds to which it belongs, are known to play a significant role in cell biology .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid typically involves the introduction of bromine and fluorine atoms into the indazole ring. One common method is the electrophilic substitution reaction, where the indazole nucleus undergoes bromination and fluorination under controlled conditions. The reaction conditions often involve the use of bromine or bromine-containing reagents and fluorine sources such as N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation reactions, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions are optimized to achieve high yield and purity, making the compound suitable for further applications in research and development.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor for various indazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly as a kinase inhibitor for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-indazole-3-carboxylic acid
- 4,7-Difluoro-1H-indazole-3-carboxylic acid
- 5-Fluoro-1H-indazole-3-carboxylic acid
Uniqueness
5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms in the indazole ring. This unique combination of substituents can enhance its biological activity and selectivity compared to other similar compounds. The presence of these halogen atoms can also influence the compound’s physicochemical properties, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
5-bromo-4,7-difluoro-2H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF2N2O2/c9-2-1-3(10)6-4(5(2)11)7(8(14)15)13-12-6/h1H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTVZACLCZWECD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2C(=C1Br)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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